molecular formula C24H18N2O5S2 B12161800 (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(3-methoxyphenyl)pyrrolidine-2,3-dione

(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(3-methoxyphenyl)pyrrolidine-2,3-dione

Cat. No.: B12161800
M. Wt: 478.5 g/mol
InChI Key: FEQQZVDPDKHNKP-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with a unique structure. Its IUPAC name is quite a mouthful, but let’s break it down:

  • The (4E)-4-[hydroxy(thiophen-2-yl)methylidene] part refers to the presence of a hydroxy group attached to a thiophene ring.
  • The 1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(3-methoxyphenyl)pyrrolidine-2,3-dione portion describes the fused benzothiazole and pyrrolidine rings, along with methoxy groups.

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route includes:

    Condensation Reaction: Starting from appropriate precursors, a condensation reaction forms the pyrrolidine ring.

    Thiophene Hydroxylation: The thiophene ring undergoes hydroxylation to introduce the hydroxy group.

    Benzothiazole Formation: The benzothiazole moiety is synthesized separately and then coupled with the pyrrolidine intermediate.

    Final Steps: Additional functional group modifications and purification steps complete the synthesis.

Industrial Production: While research laboratories often use custom synthetic routes, industrial production may involve more efficient methods. Unfortunately, specific industrial processes for this compound are not widely documented.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The thiophene ring may undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Hydroxylation: Hydrogen peroxide (H₂O₂) or peracids.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogens (e.g., Br₂, Cl₂) or other electrophiles.

Major Products: The major products depend on the specific reaction conditions and the substituents present. For example:

  • Oxidation: Ketones or aldehydes.
  • Reduction: Alcohols.
  • Substitution: Various substituted thiophenes.

Scientific Research Applications

This compound has diverse applications:

    Medicine: It may exhibit pharmacological properties, such as anti-inflammatory or anticancer effects.

    Materials Science: Its unique structure could inspire novel materials.

    Chemical Biology: Researchers study its interactions with biological molecules.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with cellular targets, signaling pathways, or enzymatic processes.

Comparison with Similar Compounds

: Reference 1 : Reference 2

Properties

Molecular Formula

C24H18N2O5S2

Molecular Weight

478.5 g/mol

IUPAC Name

4-hydroxy-1-(6-methoxy-1,3-benzothiazol-2-yl)-2-(3-methoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C24H18N2O5S2/c1-30-14-6-3-5-13(11-14)20-19(21(27)17-7-4-10-32-17)22(28)23(29)26(20)24-25-16-9-8-15(31-2)12-18(16)33-24/h3-12,20,28H,1-2H3

InChI Key

FEQQZVDPDKHNKP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC(=CC=C5)OC

Origin of Product

United States

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